Cas no 1807064-98-7 (Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate)

Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate
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- インチ: 1S/C10H9ClF2N2O4/c1-2-19-7(16)3-5-6(11)4-14-8(10(12)13)9(5)15(17)18/h4,10H,2-3H2,1H3
- InChIKey: LVABGQZAKDWUDI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(F)F)C(=C1CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029048158-1g |
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |
1807064-98-7 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029048158-250mg |
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |
1807064-98-7 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029048158-500mg |
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate |
1807064-98-7 | 97% | 500mg |
$1,695.20 | 2022-03-31 |
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetateに関する追加情報
Comprehensive Overview of Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate (CAS No. 1807064-98-7)
Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate (CAS No. 1807064-98-7) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a chloro substituent, a difluoromethyl group, and a nitro moiety, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals frequently search for high-purity pyridine intermediates and nitropyridine synthesis methods, making this compound a topic of growing interest.
The structural complexity of Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate enables its use as a building block in the development of novel active ingredients. Its CAS No. 1807064-98-7 is often referenced in patent literature and academic studies focusing on heterocyclic compound optimization. Recent trends highlight the demand for fluorinated pyridines due to their enhanced metabolic stability and bioavailability, aligning with the compound's difluoromethyl group. This property is particularly relevant in the design of crop protection agents and pharmaceutical candidates targeting enzyme inhibition.
From a synthetic perspective, the nitro and ester functionalities in Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate facilitate further transformations, such as reduction to amines or hydrolysis to carboxylic acids. These reactions are critical for creating bioactive molecules, a common search query among medicinal chemists. The compound's chloro substituent also allows for cross-coupling reactions, a hot topic in green chemistry and catalysis research. Laboratories prioritizing sustainable synthesis often explore such intermediates to minimize waste and improve atom economy.
Analytical characterization of CAS No. 1807064-98-7 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, which are frequently searched by quality control specialists. The compound's stability under various storage conditions is another area of interest, particularly for manufacturers seeking long-term shelf-life solutions for sensitive intermediates. Discussions in online forums often center on optimizing purification protocols for similar nitropyridine derivatives, reflecting the compound's practical challenges.
In the context of intellectual property, Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate appears in patents related to herbicide development and kinase inhibitors, aligning with industry trends toward targeted therapies and precision agriculture. Its multifunctional pyridine core resonates with searches for scaffold diversification strategies in drug discovery. Additionally, the rise of AI-assisted molecular design has increased interest in such structurally rich intermediates, as they serve as valuable inputs for machine learning models predicting compound properties.
Environmental and regulatory considerations are also pertinent to CAS No. 1807064-98-7. While not classified as hazardous, its handling requires standard laboratory precautions, a topic often queried by EHS (Environmental Health and Safety) professionals. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, especially given the emphasis on green chemistry metrics in modern synthetic workflows.
In summary, Ethyl 5-chloro-2-(difluoromethyl)-3-nitropyridine-4-acetate represents a compelling case study in the intersection of structural complexity and practical utility. Its relevance to pharmaceutical innovation, agrochemical advancement, and sustainable synthesis ensures continued attention from researchers and industry stakeholders alike.
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